molecular formula C9H5BrN2O B1377906 3-Amino-6-bromobenzofuran-2-carbonitrile CAS No. 1379301-60-6

3-Amino-6-bromobenzofuran-2-carbonitrile

Cat. No. B1377906
CAS RN: 1379301-60-6
M. Wt: 237.05 g/mol
InChI Key: UDEDNRWYHFARBO-UHFFFAOYSA-N
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Description

3-Amino-6-bromobenzofuran-2-carbonitrile is a chemical compound with the molecular formula C9H5BrN2O . It has a molecular weight of 237.05 g/mol.


Molecular Structure Analysis

The molecular structure of 3-Amino-6-bromobenzofuran-2-carbonitrile consists of a benzofuran ring substituted with an amino group at the 3rd position, a bromo group at the 6th position, and a carbonitrile group at the 2nd position .


Physical And Chemical Properties Analysis

3-Amino-6-bromobenzofuran-2-carbonitrile has a molecular weight of 237.05 g/mol. It has a computed XLogP3-AA value of 2.9, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound is stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Pharmacology

3-Amino-6-bromobenzofuran-2-carbonitrile: is a compound that has garnered attention in pharmacological research due to its potential as a building block for drug development . Benzofuran derivatives, in general, exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This makes them valuable candidates for the synthesis of new therapeutic agents.

Organic Synthesis

In the realm of organic chemistry, 3-Amino-6-bromobenzofuran-2-carbonitrile serves as a versatile intermediate. It can be used to construct complex organic molecules, including polycyclic benzofuran compounds, through unique synthetic pathways such as free radical cyclization cascades. This is crucial for the synthesis of compounds with potential medicinal properties.

Material Science

The unique properties of 3-Amino-6-bromobenzofuran-2-carbonitrile extend its application to material science. Researchers utilize this compound in the development of new materials with specific electronic or photonic properties. Its molecular structure could be key in creating novel materials for various technological applications.

Analytical Chemistry

In analytical chemistry, 3-Amino-6-bromobenzofuran-2-carbonitrile is used as a standard or reference compound. Its well-characterized properties, such as NMR, HPLC, LC-MS, and UPLC profiles, make it an excellent candidate for method development and calibration purposes .

Biochemistry Research

This compound is also significant in biochemistry research, where it can be used to study enzyme reactions, receptor-ligand interactions, and other biochemical pathways . Its role in the synthesis of biologically active molecules makes it a valuable tool for understanding complex biological systems.

Environmental Science

Lastly, 3-Amino-6-bromobenzofuran-2-carbonitrile may have applications in environmental science. As a compound that can be synthesized and modified, it could be used to study degradation processes, environmental persistence, and toxicity, contributing to the assessment of chemical impacts on ecosystems.

Mechanism of Action

The mechanism of action of 3-Amino-6-bromobenzofuran-2-carbonitrile is not specified in the searched resources .

properties

IUPAC Name

3-amino-6-bromo-1-benzofuran-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O/c10-5-1-2-6-7(3-5)13-8(4-11)9(6)12/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEDNRWYHFARBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC(=C2N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858617
Record name 3-Amino-6-bromo-1-benzofuran-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-bromobenzofuran-2-carbonitrile

CAS RN

1379301-60-6
Record name 3-Amino-6-bromo-1-benzofuran-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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